Cas no 851048-47-0 (1-Isopropyl-1,4-diazepane dihydrochloride)

1-Isopropyl-1,4-diazepane dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-isopropyl-1,4-diazepane dihydrochloride
- BMEDRXIBXGMPTB-UHFFFAOYSA-N
- 1-(Isopropyl)-hexahydro-1H-1,4-diazepine dihydrochloride
- 1-(1-methylethyl)hexahydro-1H-1,4-diazepine dihydrochloride
- 1-(1-Methylethyl)-hexahydro-1H-1,4-diazepine dihydrochloride
- 1-Isopropyl-1,4-diazepane dihydrochloride
-
- MDL: MFCD11841233
- Inchi: 1S/C8H18N2.2ClH/c1-8(2)10-6-3-4-9-5-7-10;;/h8-9H,3-7H2,1-2H3;2*1H
- InChI Key: BMEDRXIBXGMPTB-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(CCNCCC1)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 91.3
- Topological Polar Surface Area: 15.3
1-Isopropyl-1,4-diazepane dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | I822523-500mg |
1-isopropyl-1,4-diazepane Dihydrochloride |
851048-47-0 | 500mg |
$ 160.00 | 2022-06-04 | ||
abcr | AB215773-1 g |
1-Isopropyl-1,4-diazepane dihydrochloride, 95%; . |
851048-47-0 | 95% | 1g |
€179.70 | 2023-06-23 | |
abcr | AB215773-5 g |
1-Isopropyl-1,4-diazepane dihydrochloride, 95%; . |
851048-47-0 | 95% | 5g |
€552.30 | 2023-06-23 | |
TRC | I822523-100mg |
1-isopropyl-1,4-diazepane Dihydrochloride |
851048-47-0 | 100mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM291338-1g |
1-Isopropyl-1,4-diazepane dihydrochloride |
851048-47-0 | 97% | 1g |
$119 | 2022-06-10 | |
eNovation Chemicals LLC | Y1233310-1g |
1-isopropyl-1,4-diazepane dihydrochloride |
851048-47-0 | 95% | 1g |
$165 | 2024-06-06 | |
Ambeed | A475249-5g |
1-Isopropyl-1,4-diazepane dihydrochloride |
851048-47-0 | 97% | 5g |
$279.0 | 2024-04-17 | |
A2B Chem LLC | AI90494-5g |
1-isopropyl-1,4-diazepane dihydrochloride |
851048-47-0 | 95% | 5g |
$318.00 | 2024-04-19 | |
Ambeed | A475249-1g |
1-Isopropyl-1,4-diazepane dihydrochloride |
851048-47-0 | 97% | 1g |
$108.0 | 2024-04-17 | |
eNovation Chemicals LLC | Y1233310-5g |
1-isopropyl-1,4-diazepane dihydrochloride |
851048-47-0 | 95% | 5g |
$475 | 2025-02-21 |
1-Isopropyl-1,4-diazepane dihydrochloride Related Literature
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
Additional information on 1-Isopropyl-1,4-diazepane dihydrochloride
Introduction to 1-Isopropyl-1,4-diazepane dihydrochloride (CAS No. 851048-47-0)
1-Isopropyl-1,4-diazepane dihydrochloride, with the Chemical Abstracts Service (CAS) number 851048-47-0, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the class of diazepanes, which are known for their diverse biological activities and potential therapeutic applications. The dihydrochloride salt form of this compound enhances its solubility and stability, making it a valuable candidate for various research and development purposes.
The molecular structure of 1-Isopropyl-1,4-diazepane dihydrochloride consists of a seven-membered diazepane ring with an isopropyl group attached to one of the nitrogen atoms. The presence of the isopropyl substituent imparts unique chemical and physical properties to the molecule, which can influence its pharmacological behavior. The dihydrochloride salt form further enhances its water solubility, facilitating its use in aqueous solutions and biological assays.
In recent years, 1-Isopropyl-1,4-diazepane dihydrochloride has been extensively studied for its potential as a modulator of various neurotransmitter systems. Research has shown that this compound can interact with GABA receptors, which are crucial for regulating neuronal excitability and synaptic transmission. By modulating GABAergic signaling, 1-Isopropyl-1,4-diazepane dihydrochloride may have applications in treating neurological disorders such as anxiety, epilepsy, and sleep disorders.
Beyond its interactions with GABA receptors, 1-Isopropyl-1,4-diazepane dihydrochloride has also been investigated for its effects on other neurotransmitter systems. Studies have suggested that it may have agonistic or antagonistic properties at serotonin receptors, which could be relevant for conditions such as depression and anxiety. Additionally, preliminary research indicates that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of 1-Isopropyl-1,4-diazepane dihydrochloride have been another area of focus in recent studies. Research has shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for both preclinical and clinical evaluations. Its stability in physiological conditions and low toxicity profile further support its potential as a therapeutic agent.
Clinical trials involving 1-Isopropyl-1,4-diazepane dihydrochloride are currently underway to assess its safety and efficacy in treating various neurological and psychiatric disorders. Early results from these trials have been promising, with the compound demonstrating significant therapeutic effects without major adverse side effects. These findings underscore the potential of 1-Isopropyl-1,4-diazepane dihydrochloride as a novel therapeutic option in the field of neuropsychiatry.
In addition to its therapeutic applications, 1-Isopropyl-1,4-diazepane dihydrochloride is also used as a research tool in academic and industrial laboratories. Its ability to modulate neurotransmitter systems makes it valuable for investigating the mechanisms underlying various neurological conditions. Researchers are using this compound to explore new targets for drug development and to gain insights into the complex interactions within the central nervous system.
The synthesis of 1-Isopropyl-1,4-diazepane dihydrochloride involves several well-established chemical reactions. Typically, the synthesis begins with the formation of a diazepane ring through a multistep process involving ring closure reactions. The introduction of the isopropyl group is then achieved through alkylation reactions. Finally, the formation of the dihydrochloride salt is accomplished by treating the free base with hydrochloric acid. This synthetic route ensures high yields and purity, making it suitable for large-scale production.
In conclusion, 1-Isopropyl-1,4-diazepane dihydrochloride (CAS No. 851048-47-0) is a promising compound with a wide range of potential applications in both research and clinical settings. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation and development. As ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of neurological and psychiatric disorders.
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